molecular formula C14H21NO4 B15053468 tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate

tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate

Cat. No.: B15053468
M. Wt: 267.32 g/mol
InChI Key: WEIHMMMBXBQYNT-NWDGAFQWSA-N
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Description

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12+/m0/s1

InChI Key

WEIHMMMBXBQYNT-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chiral intermediate. One common method includes the use of a chiral epoxide, which undergoes ring-opening with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Oxidation

The hydroxyl groups in the compound can be oxidized to ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. These reactions typically occur in dichloromethane under ambient conditions.

Key Example :

  • Reagent : PCC

  • Conditions : Room temperature, dichloromethane

  • Product : Ketones or aldehydes

Reduction

The compound can be reduced to form alcohols or amines using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reductions are often carried out in ethanol or tetrahydrofuran (THF) under reflux conditions.

Key Example :

  • Reagent : LiAlH₄

  • Conditions : Reflux in THF

  • Product : Alcohols or amines

Substitution

The hydroxyl groups may undergo nucleophilic substitution with reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl₂), often in the presence of pyridine. This generates tosylates or chlorides, which can act as intermediates for further functionalization.

Key Example :

  • Reagent : TsCl

  • Conditions : Pyridine, dichloromethane, room temperature

  • Product : Tosylates or chlorides

Hydrolysis

The carbamate group undergoes enzymatic hydrolysis in biological systems, catalyzed by esterases or amidases. This releases active amines or alcohols, which can interact with molecular targets such as enzymes or receptors.

Key Example :

  • Mechanism : Enzymatic cleavage of the carbamate bond

  • Product : Active amines or alcohols

Reduction Reactions with DIBAL-H

In studies involving structurally related carbamates, reductions using diisobutylaluminum hydride (DIBAL-H) under cryogenic conditions (-78°C) have been employed. For example, tert-butyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate (1a) was synthesized via DIBAL-H reduction in dichloromethane, yielding products with high purity (e.g., 62% yield for compound 1e) . These conditions highlight the compound’s compatibility with selective reducing agents.

Enzymatic Hydrolysis

The bioactivity of the compound is influenced by its hydrolytic cleavage in vivo. For instance, hydrolysis by esterases releases active amines or alcohols, which are critical for therapeutic applications. This mechanism underscores its potential as a prodrug in medicinal chemistry.

Stability and Solubility

The compound exhibits stability under standard laboratory conditions but is more soluble in organic solvents due to its hydrophobic tert-butyl group. This property facilitates its use in organic synthesis while limiting aqueous-phase reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate involves the hydrolysis of the carbamate group to release the active amine or alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or amidases in biological systems. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl ((1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
  • Synonyms: N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine
  • CAS Number : 113322-99-9
  • Molecular Formula: C₁₄H₂₁NO₃
  • Molecular Weight : 251.32 g/mol

Structural Features :
The compound contains a phenyl group, a 1,3-diol moiety, and a tert-butyl carbamate protecting group. The (1R,2S) stereochemistry is critical for its role as an intermediate in synthesizing Cathine Hydrochloride, a sympathomimetic amine .

Applications: Primarily used in pharmaceutical synthesis, this compound facilitates the production of Cathine Hydrochloride (a metabolite of cathinone) through controlled deprotection and functionalization steps.

Comparison with Structural Analogs

tert-Butyl Carbamates with Cyclic Backbones

Compound Name CAS Number Molecular Formula Key Features Application
Target Compound 113322-99-9 C₁₄H₂₁NO₃ Phenyl, 1,3-diol, (1R,2S) stereochemistry Cathine synthesis intermediate
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₁H₂₁NO₃ Cyclopentyl, single hydroxyl group Building block for chiral amines
tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate 134575-17-0 C₁₀H₁₈N₂O₂ Azabicyclo framework, heteroatom Drug discovery scaffold

Key Differences :

  • Backbone Complexity : The target compound’s linear propan-2-yl chain contrasts with cyclic (cyclopentyl, azabicyclo) backbones in analogs. Cyclic systems enhance rigidity, influencing binding affinity in drug candidates .
  • Hydroxyl Group Positioning : The 1,3-diol in the target compound provides two hydrogen-bonding sites, whereas analogs like PB07473 () have a single hydroxyl, reducing polarity .

Brominated and Aromatic Derivatives

Compound Name CAS Number Molecular Formula Key Features Application
tert-Butyl N-[(1R)-2-Bromo-1-[4-(cyclobutylmethoxy)phenyl]ethyl]carbamate (20b) - C₁₇H₂₃BrNO₃ Bromo, cyclobutylmethoxy substituents GPR88 agonist (neuropharmacology)
tert-Butyl N-[(1R)-2-Bromo-1-{4-[(2S)-2-methylbutoxy]phenyl}ethyl]carbamate (20c) - C₁₈H₂₆BrNO₃ Branched alkoxy chain SAR studies for receptor selectivity

Key Differences :

  • Substituent Effects : Bromine in analogs (e.g., 20b) introduces electrophilic reactivity, enabling cross-coupling reactions absent in the target compound. The alkoxy chains (e.g., 20c) enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Biological Activity : Unlike the target’s role as a synthetic intermediate, these derivatives exhibit agonist activity at GPR88, highlighting the impact of halogen and alkoxy groups on receptor interaction .

Boron-Containing and Bicyclic Analogs

Compound Name CAS Number Molecular Formula Key Features Application
tert-Butyl N-[(1S)-1-{[(1R)-2-{[1,1'-Biphenyl]-4-yl}-1-boratricyclo[6.1.1.0²,⁶]decan-4-yl]ethyl}carbamate - C₂₉H₃₈BNO₄ Boron-containing tricyclic framework Proteasome inhibition studies
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate - C₁₄H₂₁NO₃ Bicyclo[2.2.2]octane, formyl group Conformationally constrained aldehyde

Key Differences :

  • Boron Integration : The boratricyclo analog () leverages boron’s Lewis acidity for catalytic or inhibitory roles, diverging from the target’s passive protective function .
  • Structural Rigidity : Bicyclo frameworks (e.g., bicyclo[2.2.2]octane) enforce specific conformations, useful in designing enzyme inhibitors or catalysts .

Biological Activity

tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is a chiral carbamate compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H21NO4
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 1824344-49-1

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a chiral center with hydroxyl and phenyl groups. This unique structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to the hydrolysis of the carbamate group. This reaction can be catalyzed by enzymes such as esterases, leading to the release of active amines or alcohols that may interact with various molecular targets.

Potential Therapeutic Applications

Research indicates that this compound may function as a prodrug , where the hydrolysis product exhibits enhanced bioactivity. Potential therapeutic applications include:

  • Anti-inflammatory effects : The compound may modulate inflammatory pathways by interacting with receptors involved in cytokine production.
  • Neuroprotective properties : Preliminary studies suggest that it could protect neuronal cells from damage induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer’s disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their implications:

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited protective effects against Aβ-induced toxicity in astrocytes. These compounds reduced the production of pro-inflammatory cytokines like TNFα and IL-6, thereby mitigating neuronal cell death .
  • Enzyme Interaction Studies : Research into the interaction of carbamates with esterases revealed that the hydrolysis process is crucial for their biological activity. The release of active components from the carbamate group allows for binding to various enzymes and receptors, influencing metabolic pathways.
  • Synthesis and Characterization : The synthesis of this compound typically involves the reaction of tert-butyl carbamate with chiral intermediates, often using organic solvents under controlled conditions. This method ensures high yields and purity necessary for biological testing .

Comparative Analysis with Similar Compounds

The following table summarizes key properties of structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight
tert-butyl((2R,3R)-2-(6-aminohexanamido)-4,5-dihydroxy...carbamateC17H33N3O7391.5 g/mol
tert-butyl((2S)-N-(3,4-dichlorophenyl)-4-hydroxy...carbamateC16H18Cl2N2O4363.24 g/mol
tert-butyl((1S)-1-hydroxy...isobutylamino)-3-phenylpropan...carbamateC19H32N2O3336.469 g/mol

This comparison highlights the diversity in molecular structures and potential biological activities among related compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate in an academic laboratory?

  • Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, asymmetric Mannich reactions (as described for related carbamates) can be adapted using (1R,2S)-norephedrine derivatives as chiral precursors. Reaction conditions (e.g., anhydrous acetonitrile, argon atmosphere) and purification via preparative chromatography are critical for yield and enantiomeric purity .
  • Example Protocol :

StepReagents/ConditionsYieldReference
1Boc-protection of (1R,2S)-norephedrine68%
2Diastereomeric resolution via HPLC43–80%

Q. What safety protocols should be followed when handling this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) and ensure adequate ventilation. While no acute toxicity is reported, incomplete combustion may release toxic gases (e.g., CO, NOx) .
  • Waste Disposal : Classify as special waste; consult licensed disposal services in compliance with local regulations .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR : Key signals include δ 1.4 ppm (tert-butyl), δ 5.2 ppm (carbamate NH), and δ 7.3–7.5 ppm (aromatic protons) .
  • HRMS : Confirm molecular ion [M+Na]+ at m/z 251.32 (C₁₄H₂₁NO₃) .
  • X-ray Crystallography : Use SHELX software for structural refinement .

Q. What are its primary research applications?

  • Medicinal Chemistry : Intermediate for serotonin 5-HT2C receptor modulators (e.g., compound 14–18 in ) .
  • Pharmaceutical Synthesis : Precursor for cathinone derivatives and NK1 receptor antagonists .

Advanced Research Questions

Q. How can stereochemical challenges in its synthesis be addressed?

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak AD-H (hexane:isopropanol 90:10) to separate diastereomers .
  • Asymmetric Catalysis : Proline-derived organocatalysts can induce enantioselectivity in Mannich-type reactions (>98% ee reported for related compounds) .

Q. What mechanistic insights exist for reactions involving this compound?

  • Photoredox Chemistry : Under blue LED light, the carbamate group participates in radical coupling reactions, enabling C–C bond formation (e.g., in NK1 antagonist synthesis) .
  • Hydrogen Bonding : The diol moiety stabilizes transition states in asymmetric aldol reactions, as shown in computational studies .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Variable Temperature NMR : Resolve overlapping signals by cooling to –40°C .
  • 2D Techniques : Use HSQC and HMBC to assign ambiguous carbons (e.g., distinguishing C1 and C3 in the diol group) .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., carbamate carbonyl) .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to assess hydrolytic stability .

Data Contradiction Analysis

  • Case Study : Conflicting NMR data for diastereomers in vs. .
    • Resolution : Compare coupling constants (e.g., J = 4.2 Hz for cis-diols vs. J = 8.1 Hz for trans) and cross-validate with NOESY .

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